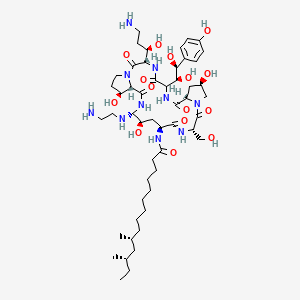
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound belonging to the class of alkylbenzoates. These compounds are known for their interesting physical properties and applications in various industries, including cosmetics, pharmaceuticals, and materials science . The compound’s structure features an ester bond, which is significant in cell biology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of ethyl-4-hydroxybenzoate with 4-methylbenzylbromide in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in a solvent like acetone and refluxed for several hours . The product is then purified by removing the solvent and extracting the remaining solid with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxy derivative.
Oxidation: Oxidation of the ester group would yield the corresponding carboxylic acid.
Reduction: Reduction of the ester group would yield the corresponding alcohol.
Applications De Recherche Scientifique
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential use in drug development, particularly in designing molecules with specific ester functionalities.
Mécanisme D'action
The mechanism of action of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets. The ester bond plays a crucial role in its reactivity, allowing it to participate in hydrolysis and other reactions that modify its structure and function. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-[(4-methylbenzyl)-oxy]benzoate: Similar structure but lacks the chlorine atom.
4-[(4-methylbenzyl)oxy]benzohydrazide: Contains a hydrazide group instead of an ester group
Uniqueness
This chlorine atom allows for additional substitution reactions that are not possible with similar compounds lacking this functional group .
Propriétés
Formule moléculaire |
C17H17ClO3 |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
ethyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |
Clé InChI |
XNQFKYFUIFZULD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)




![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)



![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13015918.png)
